Rivipansel, also known as GMI-1070, is a synthetic small molecule designed as a pan-selectin antagonist. It has a complex chemical structure represented by the formula and a molecular weight of approximately 1447.42 g/mol. Rivipansel primarily targets selectins, which are cell adhesion molecules that facilitate the interaction between leukocytes and the endothelium, playing a crucial role in inflammatory responses and vaso-occlusive crises associated with sickle cell disease. The compound is currently under investigation for its efficacy in treating vaso-occlusive crises in patients with sickle cell disease, aiming to reduce pain and improve patient outcomes during these episodes .
Rivipansel operates through selective inhibition of E-selectin and P-selectin, which are pivotal in mediating leukocyte adhesion and migration during inflammatory responses. The compound's mechanism involves binding to the selectin's carbohydrate recognition domains, thereby preventing the interaction of leukocytes with the endothelium. This inhibition can potentially mitigate the complications arising from vaso-occlusion by reducing the clumping of red blood cells and white blood cells .
The synthesis of rivipansel involves several complex organic reactions that create its intricate structure. Key steps include:
These synthetic routes are typically optimized for yield and purity to meet pharmaceutical standards .
Rivipansel is primarily being investigated for its use in treating vaso-occlusive crises in patients with sickle cell disease. Its potential applications include:
Interaction studies involving rivipansel have focused on its pharmacodynamics and pharmacokinetics, particularly how it interacts with other medications used during vaso-occlusive crises. Notably, rivipansel has been studied alongside standard therapies such as opioids for pain management. While rivipansel has shown promise in reducing opioid consumption during acute episodes, comprehensive studies are required to fully understand its interaction profile with other drugs used in this patient population .
Rivipansel shares similarities with several other selectin antagonists but is distinguished by its pan-selectin activity. Below is a comparison with notable similar compounds:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Rivipansel | Pan-selectin antagonist | Inhibits E-selectin and P-selectin | First pan-selectin antagonist; investigational status |
Uproleselan | E-selectin antagonist | Specifically targets E-selectin | Focused on E-selectin inhibition only |
GMI-135 | Selectin inhibitor | Targets selectins but less broadly than rivipansel | Earlier development stage |
GMI-1070 (Rivipansel) | Pan-selectin antagonist | Inhibits both E-selectin and P-selectin | Broader interaction profile |
Rivipansel's ability to inhibit multiple selectins simultaneously makes it unique among its peers, potentially offering broader therapeutic benefits in managing inflammatory processes associated with sickle cell disease .
Rivipansel exhibits a complex molecular structure characterized by the molecular formula C58H74N6O31S3 [1] [2] [3]. The compound possesses a molecular weight of 1447.4 grams per mole, establishing it as a large organic molecule with significant structural complexity [1] [8]. The monoisotopic mass has been precisely determined to be 1446.356063149 atomic mass units [2], providing critical data for mass spectrometric identification and analysis.
The molecular composition reveals the presence of 58 carbon atoms, 74 hydrogen atoms, 6 nitrogen atoms, 31 oxygen atoms, and 3 sulfur atoms [1] [2] [3]. This elemental distribution reflects the glycomimetic nature of the compound, incorporating multiple sugar-like moieties and sulfonate groups that are essential for its selectin antagonist activity [13]. The high oxygen content is particularly notable, contributing to the compound's hydrophilic character and influencing its solubility properties [2].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C58H74N6O31S3 | [1] [2] [3] |
Molecular Weight | 1447.4 g/mol | [1] [8] |
Monoisotopic Mass | 1446.356063149 amu | [2] |
Carbon Atoms | 58 | [1] [2] |
Hydrogen Atoms | 74 | [1] [2] |
Nitrogen Atoms | 6 | [1] [2] |
Oxygen Atoms | 31 | [1] [2] |
Sulfur Atoms | 3 | [1] [2] |
Rivipansel contains multiple stereogenic centers throughout its molecular framework, with ChemSpider databases identifying 15 defined stereocenters within the structure [3]. The absolute configuration of these chiral centers follows the Cahn-Ingold-Prelog priority rules, with specific R and S designations assigned to each stereocenter based on the spatial arrangement of substituents [3].
The compound's stereochemical complexity arises from its derivation from carbohydrate precursors and the incorporation of multiple sugar moieties [13]. The bioactive conformation was specifically designed based on nuclear magnetic resonance studies of sialyl Lewis x in the carbohydrate-binding domain of E-selectin [13]. This rational design approach ensured that the stereochemical arrangement would optimize binding interactions with selectin receptors.
The stereochemical designation includes both cyclohexyl and galactopyranosyl units with defined configurations [3]. The systematic name reflects the precise stereochemical arrangement: (1R,2R,3S,5R)-2-[(6-Deoxy-α-L-galactopyranosyl)oxy]-3-{[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]amino}-5-[(2-{[(2-{2-oxo-2-[(3,6,8-trisulfo-1-naphthyl)amino]ethoxy}ethoxy)acetyl]amino}ethyl)carbamoyl]cyclohexyl 2-O-benzoyl-3-O-[(1S)-1-carboxy-2-cyclohexylethyl]-β-D-galactopyranoside [3].
Rivipansel sodium represents the primary salt form of the parent compound, designed to enhance pharmaceutical properties and stability [4] [7]. The sodium salt form possesses the molecular formula C58H70N6Na4O31S3, reflecting the replacement of four acidic protons with sodium cations [4]. This modification results in an increased molecular weight of 1535.4 grams per mole compared to the free acid form [4] [7].
The formation of the sodium salt involves neutralization of the sulfonic acid groups present in the trisulfonated naphthalene moiety, as well as the carboxylic acid functionality [4] [7]. This salt formation significantly improves the compound's water solubility and stability characteristics, making it more suitable for pharmaceutical formulation and parenteral administration [4].
The sodium salt form maintains the same stereochemical configuration as the parent compound while exhibiting altered physicochemical properties [4] [7]. The presence of four sodium ions creates a more ionic character, influencing dissolution kinetics and bioavailability parameters [4].
Parameter | Free Acid Form | Sodium Salt Form |
---|---|---|
Molecular Formula | C58H74N6O31S3 | C58H70N6Na4O31S3 |
Molecular Weight | 1447.4 g/mol | 1535.4 g/mol |
Monoisotopic Mass | 1446.356063 amu | 1534.28384014 amu |
Number of Na+ ions | 0 | 4 |
CAS Number | 927881-99-0 | 1189037-60-2 |
Rivipansel exhibits distinctive physicochemical properties that reflect its complex molecular architecture and multiple functional groups [2]. The compound demonstrates limited water solubility, with predicted values of approximately 3.09 milligrams per milliliter in aqueous media [2]. This solubility profile is consistent with the compound's large molecular size and mixed hydrophilic-lipophilic character.
The compound exhibits a negative logarithmic partition coefficient (logP) of -1.0, indicating hydrophilic character [2]. However, more detailed calculations suggest a logP value of -8.8, reflecting the significant influence of the multiple sulfonate groups and hydroxyl functionalities [2]. The logarithmic solubility (logS) value of -2.7 further confirms the limited aqueous solubility [2].
Rivipansel possesses multiple ionizable groups, with the strongest acidic pKa value calculated at -3.1 and the strongest basic pKa at -3.9 [2]. These values indicate that the compound exists predominantly in ionized forms under physiological pH conditions [2]. The physiological charge is calculated as -4, reflecting the net negative charge contributed by the sulfonate groups [2].
The molecular topology analysis reveals 30 hydrogen bond acceptor sites and 15 hydrogen bond donor sites, contributing to extensive intermolecular interactions [2]. The polar surface area measures 567.07 square angstroms, indicating substantial hydrophilic surface area [2]. The compound contains 30 rotatable bonds, suggesting significant conformational flexibility [2].
Physical Property | Value | Units |
---|---|---|
Water Solubility | 3.09 | mg/mL |
LogP | -8.8 | - |
LogS | -2.7 | - |
Strongest Acidic pKa | -3.1 | - |
Strongest Basic pKa | -3.9 | - |
Physiological Charge | -4 | - |
H-bond Acceptors | 30 | count |
H-bond Donors | 15 | count |
Polar Surface Area | 567.07 | Ų |
Rotatable Bonds | 30 | count |
The structural elucidation of rivipansel has been accomplished through multiple analytical techniques, providing comprehensive characterization of its molecular architecture [13]. Nuclear magnetic resonance spectroscopy played a crucial role in the initial design phase, where the bioactive conformation of sialyl Lewis x in E-selectin binding sites was determined [13]. This structural information guided the rational design of rivipansel as a glycomimetic antagonist.
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of the compound [1] [2]. The high-resolution mass spectrometry data confirms the exact molecular formula and enables structural verification through accurate mass measurements [2]. The complex fragmentation pattern reflects the multiple functional domains within the molecule.
The compound's structural characterization benefits from X-ray crystallographic studies of related selectin-ligand complexes, which demonstrate conformational changes upon ligand binding [12]. These studies reveal that ligand binding induces extended conformations in selectin proteins, with the ligand-bound state exhibiting different geometric parameters compared to unbound forms [12].
Spectroscopic characterization encompasses multiple techniques including infrared spectroscopy for functional group identification and ultraviolet-visible spectroscopy for chromophore analysis [2]. The compound's absorption characteristics are influenced by the benzoyl group and the naphthalene sulfonate moiety, providing distinctive spectral signatures for analytical identification.
Computational modeling and molecular dynamics simulations have been employed to understand the binding interactions and conformational preferences of rivipansel [12]. These studies utilize force field calculations and binding energy estimations to predict optimal binding conformations and interaction modes with selectin receptors [12].